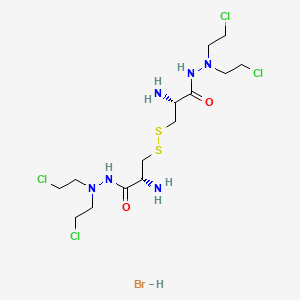
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes two hydrazide groups and a monohydrobromide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide typically involves the reaction of L-cystine with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrazide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various substituted hydrazides.
科学的研究の応用
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the production of various chemical products and as a component in specialized industrial processes.
作用機序
The mechanism of action of L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in the inhibition of key cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), dihydrobromide
- L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), hydrochloride
Uniqueness
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide is unique due to its specific chemical structure, which includes a monohydrobromide moiety. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
57357-12-7 |
|---|---|
分子式 |
C14H29BrCl4N6O2S2 |
分子量 |
599.3 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide |
InChI |
InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1 |
InChIキー |
UVERWXGUYGBHJQ-FXMYHANSSA-N |
異性体SMILES |
C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br |
正規SMILES |
C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


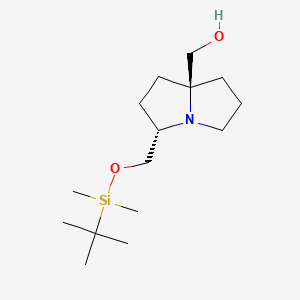
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
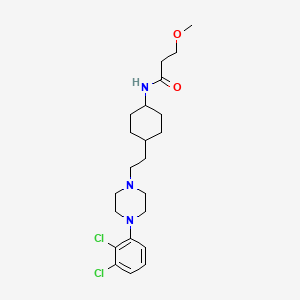
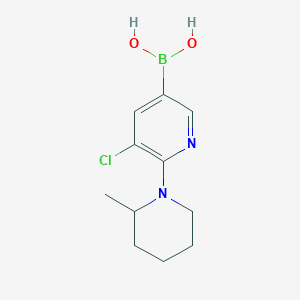
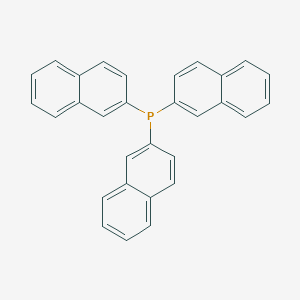
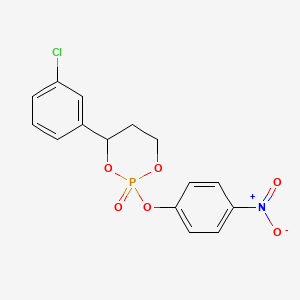
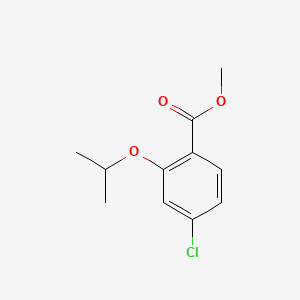
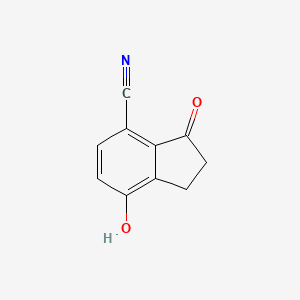


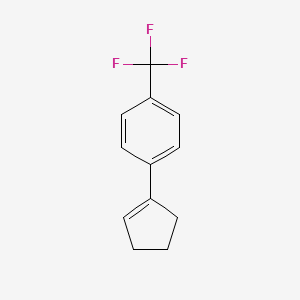
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
